11:0 PC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C30H60NO8P |

|---|---|

Poids moléculaire |

593.8 g/mol |

Nom IUPAC |

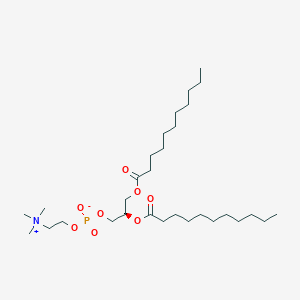

[(2R)-2,3-di(undecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C30H60NO8P/c1-6-8-10-12-14-16-18-20-22-29(32)36-26-28(27-38-40(34,35)37-25-24-31(3,4)5)39-30(33)23-21-19-17-15-13-11-9-7-2/h28H,6-27H2,1-5H3/t28-/m1/s1 |

Clé InChI |

XCCDCYFQYUARAY-MUUNZHRXSA-N |

SMILES isomérique |

CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-diundecanoyl-sn-glycero-3-phosphocholine (PC(11:0/11:0))

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-diundecanoyl-sn-glycero-3-phosphocholine, also known as PC(11:0/11:0), is a saturated phosphatidylcholine and a valuable tool in membrane research and drug delivery system development. This technical guide provides a comprehensive overview of its physicochemical properties, methods for its synthesis and the preparation of liposomes, and its application in advanced lipidomics analysis. The information presented herein is intended to support researchers and professionals in the effective utilization of this synthetic phospholipid.

Physicochemical Properties

1,2-diundecanoyl-sn-glycero-3-phosphocholine is a phospholipid characterized by a glycerol backbone esterified with two undecanoic acid chains at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position.[1] This structure imparts amphipathic properties, driving its self-assembly into bilayers in aqueous environments, a fundamental characteristic for its use in model membranes and liposomal formulations.

Table 1: Physicochemical Data for 1,2-diundecanoyl-sn-glycero-3-phosphocholine

| Property | Value | Source/Method |

| Molecular Formula | C₃₀H₆₀NO₈P | - |

| Molecular Weight | 593.77 g/mol | [1] |

| Physical Form | Powder | [1] |

| Storage Temperature | -20°C | [1] |

| Phase Transition Temperature (Tm) | Estimated: ~8-12 °C | Estimation based on the trend of saturated diacylphosphatidylcholines where Tm increases with acyl chain length.[2] |

| Critical Micelle Concentration (CMC) | Estimated: ~0.1-0.5 mM | Estimation based on the inverse relationship between acyl chain length and CMC for phosphatidylcholines. |

| Solubility | Soluble in organic solvents such as chloroform and ethanol. | General property of phosphatidylcholines.[3] |

Experimental Protocols

Synthesis of 1,2-diundecanoyl-sn-glycero-3-phosphocholine

A common and effective method for the synthesis of phosphatidylcholines is the acylation of sn-glycero-3-phosphocholine (GPC) with the corresponding fatty acid anhydride, catalyzed by 4-(pyrrolidin-1-yl)pyridine.[4][5]

Materials:

-

sn-glycero-3-phosphocholine (GPC)

-

Undecanoic anhydride

-

4-(pyrrolidin-1-yl)pyridine (catalyst)

-

Anhydrous benzene

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Chloroform

-

Methanol

-

Water

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sn-glycero-3-phosphocholine (1 molar equivalent) in a 1:1 (v/v) mixture of anhydrous benzene and DMSO.

-

Addition of Reagents: To the stirred solution, add undecanoic anhydride (2.2 molar equivalents) and a catalytic amount of 4-(pyrrolidin-1-yl)pyridine.

-

Reaction: Heat the reaction mixture to 40-42°C and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).

-

Solvent Removal: After completion of the reaction, cool the mixture to room temperature and remove the solvents under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of chloroform:methanol, starting with pure chloroform and gradually increasing the methanol concentration.

-

Product Isolation: Collect the fractions containing the pure 1,2-diundecanoyl-sn-glycero-3-phosphocholine, identified by TLC. Combine the pure fractions and remove the solvent by rotary evaporation to yield the final product as a white powder.

-

Storage: Store the purified product at -20°C under an inert atmosphere.

Preparation of Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[6][7][8][9][10]

Materials:

-

1,2-diundecanoyl-sn-glycero-3-phosphocholine powder

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (optional, for size control)

Procedure:

-

Lipid Dissolution: Dissolve a known amount of 1,2-diundecanoyl-sn-glycero-3-phosphocholine in chloroform or a chloroform:methanol mixture in a round-bottom flask. Gently swirl the flask to ensure complete dissolution.

-

Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. To facilitate evaporation, the flask can be partially submerged in a water bath set to a temperature below the boiling point of the solvent. A thin, uniform lipid film will form on the inner surface of the flask.

-

Drying: Continue to apply vacuum for at least 1-2 hours after the film appears dry to ensure the removal of all residual solvent.

-

Hydration: Add the desired aqueous buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid (for PC(11:0/11:0), a temperature of ~25-30°C is recommended).

-

Vesicle Formation: Agitate the flask by gentle swirling or vortexing to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension can be subjected to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid's phase transition temperature.

-

Storage: Store the prepared liposome suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.

Applications in Lipidomics

1,2-diundecanoyl-sn-glycero-3-phosphocholine is particularly useful as an internal standard in mass spectrometry-based lipidomics.[11][12] Its odd-numbered acyl chains make it unlikely to be naturally abundant in most biological samples, allowing for accurate quantification of endogenous phosphatidylcholines.

Experimental Workflow: Lipidomics Analysis Using PC(11:0/11:0) as an Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of phospholipids in a biological sample using 1,2-diundecanoyl-sn-glycero-3-phosphocholine as an internal standard.

Caption: Lipidomics workflow using an internal standard.

Detailed Steps of the Lipidomics Workflow:

-

Sample Collection and Internal Standard Spiking: A known amount of 1,2-diundecanoyl-sn-glycero-3-phosphocholine is added to the biological sample prior to any processing steps. This accounts for lipid losses during extraction and variations in instrument response.

-

Lipid Extraction: Lipids are extracted from the sample using a suitable organic solvent system, such as the methyl-tert-butyl ether (MTBE) method, which efficiently separates lipids from other cellular components.[13]

-

LC-MS/MS Analysis: The lipid extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatographic separation resolves different lipid species, and the mass spectrometer detects and fragments the lipid ions, providing structural information.

-

Data Processing: The raw data from the LC-MS/MS is processed to identify and integrate the peaks corresponding to the endogenous lipids and the internal standard.

-

Normalization and Quantification: The peak area of each endogenous phosphatidylcholine is normalized to the peak area of the 1,2-diundecanoyl-sn-glycero-3-phosphocholine internal standard. This ratio is then used to calculate the absolute concentration of each lipid species based on the known amount of the added internal standard.

Signaling Pathways and Cellular Functions

While 1,2-diundecanoyl-sn-glycero-3-phosphocholine is primarily used as a synthetic tool and internal standard, as a phosphatidylcholine, it can be incorporated into cellular membranes and potentially influence their properties. The fluidity, thickness, and curvature of cellular membranes are influenced by the acyl chain composition of their constituent phospholipids.[14][15] The introduction of undecanoyl chains could locally alter membrane properties, which in turn can modulate the function of membrane-associated proteins and signaling pathways. However, specific signaling pathways directly triggered by 1,2-diundecanoyl-sn-glycero-3-phosphocholine have not been elucidated. Its primary role in research remains as a well-defined component for biophysical studies of membranes and a reliable standard for analytical purposes.

Caption: Potential influence on membrane properties.

References

- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 2. bio21.bas.bg [bio21.bas.bg]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A convenient synthesis of phosphatidylcholines: acylation of sn-glycero-3-phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of the chainlength dependence of lipid phase transition temperatures: main and pretransitions of phosphatidylcholines; main and non-lamellar transitions of phosphatidylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. researchgate.net [researchgate.net]

- 13. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 14. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC), also known as diundecanoyl phosphatidylcholine (DUPC), is a saturated diacyl-glycerophosphocholine. Like other phosphatidylcholines (PCs), it is an amphipathic molecule consisting of a hydrophilic phosphocholine headgroup and two hydrophobic undecanoyl (11:0) fatty acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. This structure dictates its fundamental role as a primary component of lipid bilayers, the structural basis of cellular membranes. Beyond its structural capacity, this compound is gaining attention for its specific biological activities, including its role in the functional folding of membrane proteins and its newly discovered function as a signaling molecule. This guide provides a comprehensive overview of the structure, biophysical properties, and functions of this compound, along with detailed experimental protocols relevant to its study.

Structure and Physicochemical Properties

The chemical structure of 1,2-diundecanoyl-sn-glycero-3-phosphocholine is characterized by its two 11-carbon saturated fatty acyl chains. This specific chain length confers distinct biophysical properties compared to other more common saturated PCs.

Table 1: Physicochemical Properties of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound)

| Property | Value | Source |

| Synonyms | Diundecanoyl phosphatidylcholine (DUPC), PC(11:0/11:0) | General Knowledge |

| Molecular Formula | C₃₀H₆₀NO₈P | General Knowledge |

| Molecular Weight | 593.78 g/mol | General Knowledge |

| CAS Number | 27869-47-2 | General Knowledge |

| Appearance | White powder | General Knowledge |

| Solubility | Soluble in organic solvents such as chloroform and methanol. Forms liposomes or micelles in aqueous solutions. | [1][2][3] |

Table 2: Estimated Biophysical Properties of Saturated Diacyl-Phosphatidylcholines

| Acyl Chain Length | Common Name | Estimated CMC (mM) | Estimated Main Phase Transition Temp. (Tm) (°C) |

| 8:0 | DOCP | 0.27 | -100 (extrapolated) |

| 10:0 | DPPC | 0.005 | -18 |

| 11:0 | DUPC | ~0.001 - 0.0005 | ~ -5 to 0 |

| 12:0 | DLPC | 90 nM (0.00009) | -1 |

| 14:0 | DMPC | 6 nM (0.000006) | 24 |

| 16:0 | DPPC | 0.46 nM (0.00000046) | 41 |

| 18:0 | DSPC | - | 55 |

Estimation is based on the trend that CMC decreases and Tm increases with increasing acyl chain length for saturated phosphatidylcholines.[4][5][6][7][8]

Biological Functions

Membrane Structure and Integrity

As a phosphatidylcholine, this compound is a fundamental building block of biological membranes. Its amphipathic nature drives the self-assembly into lipid bilayers, forming stable vesicles (liposomes) in aqueous environments. The physical properties of these bilayers, such as fluidity and thickness, are influenced by the length and saturation of the acyl chains. The relatively short, saturated chains of this compound contribute to a lower phase transition temperature compared to its longer-chain counterparts, meaning membranes composed of this compound will be in a more fluid state at physiological temperatures.

Role in Membrane Protein Folding

Phosphatidylcholines are crucial for the correct folding and insertion of integral membrane proteins into the lipid bilayer. The lipid environment provides the necessary hydrophobic matrix for the transmembrane domains and can allosterically influence the protein's conformational stability. While not specific to this compound, the general principle applies, and its use in in vitro folding assays allows for the study of protein folding in a defined lipid environment.

Signaling Function: Activation of the Nuclear Receptor LRH-1

A significant and specific function of 1,2-diundecanoyl-sn-glycero-3-phosphocholine is its role as an agonist for the nuclear receptor Liver Receptor Homolog-1 (LRH-1, also known as NR5A2).[9][10] LRH-1 is a key regulator of development, metabolism, and homeostasis.

Studies have demonstrated that diundecanoyl PC (DUPC) and the closely related dilauroyl PC (DLPC; 12:0) are specific agonists for LRH-1.[9][11] This interaction promotes the recruitment of co-activator proteins and subsequent transcription of LRH-1 target genes.[12] This signaling pathway has been shown to play a role in regulating bile acid synthesis and improving glucose homeostasis, making LRH-1 a potential therapeutic target for metabolic diseases.[9][13] The specificity for medium-chain saturated PCs like this compound suggests a tailored binding pocket within the LRH-1 ligand-binding domain.[11]

Experimental Protocols

Preparation of 1,2-diundecanoyl-sn-glycero-3-phosphocholine Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar vesicles (liposomes) composed of this compound using the thin-film hydration method followed by extrusion.

Materials:

-

1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) powder

-

Chloroform or a 2:1 chloroform:methanol solvent mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

Procedure:

-

Lipid Dissolution: a. Weigh the desired amount of this compound powder and dissolve it in the organic solvent in the round-bottom flask. Ensure complete dissolution to a clear solution.

-

Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Partially submerge the flask in a water bath set to a temperature below the boiling point of the solvent (e.g., 30-40°C). c. Rotate the flask and gradually apply a vacuum to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask. d. Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent.

-

Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the estimated phase transition temperature of this compound (e.g., 25°C). b. Gently rotate the flask by hand to allow the lipid film to hydrate and form multilamellar vesicles (MLVs). This may take 30-60 minutes. The solution will appear milky.

-

Extrusion (Size Reduction): a. Assemble the mini-extruder with the desired pore size polycarbonate membrane according to the manufacturer's instructions. b. Pre-heat the extruder to the hydration temperature. c. Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe. d. Repeat this extrusion process 11-21 times to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

Storage: a. Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

In Vitro Reconstitution of a Model Membrane Protein (Bacteriorhodopsin) into this compound Vesicles

This protocol describes the reconstitution of the integral membrane protein bacteriorhodopsin (bR) into pre-formed this compound liposomes.

Materials:

-

Purified bacteriorhodopsin (bR) in a detergent solution (e.g., Triton X-100 or octyl glucoside)

-

Prepared 1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) unilamellar vesicles (as per Protocol 3.1)

-

Bio-Beads SM-2 or similar detergent-adsorbing beads

-

Reconstitution buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

-

Spectrophotometer

Procedure:

-

Detergent Destabilization of Liposomes: a. To the prepared this compound liposome suspension, add the same detergent used to solubilize bR dropwise while stirring gently. b. Monitor the turbidity of the solution at 540 nm. Add detergent until the point of maximal turbidity, just before the vesicles become fully solubilized into mixed micelles.

-

Addition of Membrane Protein: a. Add the detergent-solubilized bR to the destabilized liposome suspension at a desired lipid-to-protein molar ratio (e.g., 50:1 to 200:1). b. Incubate the mixture for 30 minutes at room temperature with gentle agitation.

-

Detergent Removal: a. Add pre-washed Bio-Beads to the mixture at a bead-to-detergent weight ratio of approximately 20:1. b. Incubate with gentle rocking at 4°C. The incubation time will depend on the detergent used (e.g., 2 hours to overnight). c. It is often beneficial to perform a stepwise addition of Bio-Beads (e.g., half at the beginning and the other half after 1-2 hours) for more controlled detergent removal.

-

Isolation of Proteoliposomes: a. Carefully remove the Bio-Beads by pipetting or decanting the proteoliposome suspension. b. To separate the proteoliposomes from unincorporated protein and empty liposomes, perform density gradient ultracentrifugation (e.g., using a sucrose or Ficoll gradient). c. Collect the fractions containing the proteoliposomes.

-

Characterization: a. Determine the protein concentration (e.g., by BCA assay) and lipid concentration (e.g., by Stewart assay) in the proteoliposome fraction to confirm the final lipid-to-protein ratio. b. Assess the functional integrity of the reconstituted bR by measuring its light-driven proton pumping activity.

Conclusion

1,2-diundecanoyl-sn-glycero-3-phosphocholine is a versatile phospholipid with important roles in both membrane structure and cellular signaling. Its well-defined chemical nature and distinct biophysical properties make it a valuable tool for researchers in biochemistry, biophysics, and pharmacology. The recent discovery of its specific interaction with the nuclear receptor LRH-1 opens up new avenues for investigating metabolic regulation and for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a starting point for the preparation and utilization of this compound in various research applications, from fundamental studies of membrane protein folding to the exploration of its signaling functions. As research in lipidomics and membrane biology continues to advance, the significance of specific lipid species like this compound is likely to become even more apparent.

References

- 1. Solubility of hydrophobic surfactant proteins in organic solvent/water mixtures. Structural studies on SP-B and SP-C in aqueous organic solvents and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility determination and thermodynamic model analysis of L-α-glyceryl phosphorylcholine in different organic solvents of 278.15 K to 323.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio21.bas.bg [bio21.bas.bg]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the bilayer phase transition temperatures of phosphatidylcholines with mixed chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Antidiabetic actions of a phosphatidylcholine ligand for nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unexpected Allosteric Network Contributes to LRH-1 Co-regulator Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unexpected Allosteric Network Contributes to LRH-1 Co-regulator Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 11:0 Phosphatidylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a saturated phosphatidylcholine, a class of phospholipids that are major components of biological membranes.[1] Its structure consists of a glycerol backbone, two undecanoic acid (11:0) fatty acid chains at the sn-1 and sn-2 positions, a phosphate group at the sn-3 position, and a choline headgroup attached to the phosphate. This amphiphilic nature, with a hydrophilic head and hydrophobic tails, dictates its self-assembly into bilayer structures in aqueous environments, forming the basis of liposomes and other lipid-based drug delivery systems. While not as commonly studied as other phosphatidylcholines, understanding the physical properties of this compound is crucial for its potential applications in research and pharmaceutical development, particularly in the formation of model membranes and lipid nanoparticles.

Core Physical and Chemical Properties

| Property | Value | Source |

| Synonyms | 1,2-diundecanoyl-sn-glycero-3-phosphocholine, PC(11:0/11:0) | [2] |

| CAS Number | 27869-47-2 | [2] |

| Molecular Formula | C₃₀H₆₀NO₈P | [2] |

| Molecular Weight | 593.773 g/mol | [2] |

| Appearance | White to off-white powder | |

| Storage Temperature | -20°C | |

| Melting Point | Data not available. | |

| Phase Transition Temperature (Tm) | Data not available for this compound. For comparison, the Tm for 12:0 PC (DLPC) is -2°C. | [3] |

| Critical Micelle Concentration (CMC) | Data not available. Short-chain PCs (C3-C8) are known to be water-soluble and form micelles.[2] | |

| Solubility | Soluble in ethanol and chloroform. Short-chain PCs (C3-C8) are described as water-soluble and hygroscopic.[2][4] |

Experimental Protocols

The determination of the physical properties of phospholipids like this compound involves a range of biophysical techniques. Below are detailed methodologies for key experiments that would be employed to characterize its properties.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. For lipids, it is the gold standard for determining the gel-to-liquid crystalline phase transition temperature (Tm).[5]

Methodology:

-

Sample Preparation: A known amount of this compound is hydrated in a buffer solution (e.g., phosphate-buffered saline, PBS) to form multilamellar vesicles (MLVs). This is typically achieved by vortexing the lipid suspension above its expected Tm.

-

DSC Analysis: The lipid dispersion and a reference sample (buffer) are placed in separate DSC pans. The pans are heated and cooled at a constant rate (e.g., 1-2°C/min) over a temperature range that brackets the expected phase transition.

-

Data Analysis: The DSC instrument measures the differential heat flow between the sample and the reference. A peak in the heat flow versus temperature plot (thermogram) indicates a phase transition. The temperature at the peak maximum is taken as the Tm. The area under the peak corresponds to the enthalpy of the transition (ΔH).

A generalized workflow for this process is illustrated below.

Caption: Workflow for Determining Phase Transition Temperature using DSC.

Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Assay

The critical micelle concentration is the concentration of a surfactant above which micelles form. For short-chain, water-soluble phospholipids, this can be determined using fluorescence spectroscopy with a hydrophobic probe like pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.

Methodology:

-

Stock Solutions: A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared. A series of aqueous solutions of this compound with varying concentrations are also prepared.

-

Sample Preparation: A small aliquot of the pyrene stock solution is added to each this compound solution, and the solvent is evaporated, leaving the pyrene to be incorporated into the lipid environment. The final pyrene concentration is kept very low to avoid self-quenching.

-

Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded with an excitation wavelength of around 335 nm. The intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum are measured.

-

Data Analysis: The ratio of the intensities of the first and third peaks (I₁/I₃) is plotted against the logarithm of the this compound concentration. A sharp decrease in the I₁/I₃ ratio is observed as pyrene partitions from the polar aqueous environment into the nonpolar interior of the micelles. The concentration at the inflection point of this sigmoidal curve is taken as the CMC.

A logical diagram for CMC determination is shown below.

Caption: Logical Flow for CMC Determination via Pyrene Fluorescence.

Signaling Pathways Involving Phosphatidylcholine

Phosphatidylcholine is not merely a structural component of cell membranes; it is also a key player in cellular signaling. It serves as a precursor for the generation of several important second messengers through the action of phospholipase enzymes. While specific signaling roles for this compound have not been detailed, the general pathways involving phosphatidylcholine are well-established.

Phospholipases C (PLC) and D (PLD) are two major enzyme families that hydrolyze phosphatidylcholine to produce signaling molecules.

-

Phospholipase C (PLC): PLC cleaves the phosphocholine headgroup from phosphatidylcholine, yielding diacylglycerol (DAG). DAG is a crucial second messenger that activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, influencing processes such as cell proliferation, differentiation, and apoptosis.[6]

-

Phospholipase D (PLD): PLD hydrolyzes the terminal phosphodiester bond of the choline headgroup, producing phosphatidic acid (PA) and free choline. PA is also a significant signaling lipid that can be further metabolized to DAG or lysophosphatidic acid (LPA). PA is involved in regulating cell growth, survival, and membrane trafficking, partly through the activation of the mTOR signaling pathway.[6]

The interplay of these enzymatic pathways is critical for normal cellular function, and their dysregulation is often implicated in diseases such as cancer.[6][7]

A simplified diagram of these signaling pathways is provided below.

Caption: Phosphatidylcholine Signaling Pathways.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. Shortening of membrane lipid acyl chains compensates for phosphatidylcholine deficiency in choline‐auxotroph yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrinsic Fluorescence in Peptide Amphiphile Micelles with Protein-Inspired Phosphate Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuning Ferulic Acid Solubility in Choline-Chloride- and Betaine-Based Deep Eutectic Solvents: Experimental Determination and Machine Learning Modeling [mdpi.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phospholipid-research-center.com [phospholipid-research-center.com]

- 7. lipotype.com [lipotype.com]

Molecular Structure and Biophysical Properties

An In-depth Technical Guide to the Role of Phosphatidylcholines in Cell Membranes

Introduction

Phosphatidylcholines (PC) are a class of phospholipids that represent a fundamental component of biological membranes in eukaryotic organisms.[1][2] Accounting for up to 50% of total phospholipids, they are the most abundant phospholipid in the majority of organelles.[3][4] Their structure, characterized by a choline headgroup, a glycerol backbone, and two fatty acid chains, imparts an amphipathic nature that is critical for the formation of the lipid bilayer.[1][2] Beyond serving as the primary structural element of cellular membranes, phosphatidylcholines are deeply involved in regulating membrane fluidity and permeability, acting as a reservoir for a multitude of bioactive lipid second messengers, and participating in complex cellular processes ranging from proliferation to apoptosis.[1][5][6][7] This guide provides a comprehensive technical overview of the multifaceted roles of phosphatidylcholines, intended for researchers, scientists, and professionals in drug development.

The quintessential structure of phosphatidylcholine consists of a hydrophilic phosphocholine headgroup attached to a hydrophobic glycerol backbone esterified with two fatty acid chains.[8][9] This amphipathic architecture is the primary driver of its self-assembly into the lipid bilayer, the foundational structure of all cellular membranes.[8]

-

Hydrophilic Headgroup: The positively charged choline and negatively charged phosphate group create a zwitterionic, highly polar head that readily interacts with the aqueous environments of the cytoplasm and extracellular space.[10]

-

Hydrophobic Tails: The two fatty acid tails are nonpolar hydrocarbon chains that face inward, away from water, forming the core of the membrane.[1]

-

Fatty Acid Variability: The length and degree of saturation of these fatty acid chains are highly variable. Typically, the sn-1 position is occupied by a saturated fatty acid (e.g., palmitic acid), while the sn-2 position often contains an unsaturated fatty acid (e.g., oleic acid).[2] The presence of "kinks" in the unsaturated fatty acid chains prevents tight packing of the phospholipids, which is a key determinant of membrane fluidity.[1]

This molecular shape, often described as cylindrical, allows PC molecules to form stable, planar bilayers, making them ideal structural components for biological membranes.[3][4]

Core Functions in Membrane Architecture and Dynamics

Phosphatidylcholine's primary role is to provide structural integrity to the cell membrane.[1] However, its function extends far beyond that of a simple scaffold, critically influencing the dynamic properties of the membrane.

-

Membrane Fluidity and Permeability: The composition of PC's fatty acyl chains is a principal regulator of membrane fluidity.[11] A higher proportion of unsaturated fatty acids increases membrane fluidity by creating more space between phospholipid molecules.[1][12] This fluidity is essential for a wide range of cellular functions, including the lateral diffusion of membrane proteins, signal transduction, vesicle formation, and membrane fusion events.[1]

-

Membrane Asymmetry: Phosphatidylcholine is predominantly located in the exoplasmic, or outer, leaflet of the plasma membrane, contributing to the asymmetric distribution of phospholipids across the bilayer.[2] This asymmetry is crucial for various cellular activities and is maintained by specific lipid transport proteins.

Metabolism and Homeostasis

The cellular levels and distribution of phosphatidylcholine are tightly regulated through a coordinated network of synthesis, transport, and turnover pathways to ensure membrane homeostasis.

Biosynthesis Pathways

Eukaryotic cells synthesize PC through two primary pathways:

-

The Kennedy (CDP-Choline) Pathway: This is the main pathway for PC synthesis in most mammalian cells.[13] It involves the sequential enzymatic conversion of choline to phosphocholine by choline kinase (CK), the formation of CDP-choline from phosphocholine and CTP by CTP:phosphocholine cytidylyltransferase (CCT), and finally the transfer of phosphocholine from CDP-choline to diacylglycerol (DAG) by cholinephosphotransferase (CPT).[14]

-

The Methylation Pathway: Primarily active in the liver, this pathway synthesizes PC through the three-step methylation of phosphatidylethanolamine (PE), a reaction catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).[1]

Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis.

Intracellular Transport

Phosphatidylcholine transfer proteins (PCTP) are soluble proteins that facilitate the transport of PC molecules from their site of synthesis in the endoplasmic reticulum to other cellular membranes, such as the mitochondria and plasma membrane.[1][2] This inter-membrane transfer is vital for maintaining the specific lipid composition required for the proper function of each organelle.[1]

Role in Cellular Signaling

Phosphatidylcholine is not merely a structural lipid; it is a critical reservoir for the generation of lipid second messengers that regulate a vast array of cellular signaling pathways.[3][15] The enzymatic hydrolysis of PC by various phospholipases initiates these signaling cascades.

-

Phospholipase A2 (PLA2): Cleaves the fatty acid at the sn-2 position, releasing lysophosphatidylcholine (LPC) and a free fatty acid, often arachidonic acid (AA) .[1] LPC is a bioactive lipid involved in inflammation and immune responses, while arachidonic acid is the precursor to eicosanoids (prostaglandins, leukotrienes), which are potent inflammatory mediators.[1][11]

-

Phospholipase C (PC-PLC): Hydrolyzes the phosphocholine headgroup to produce diacylglycerol (DAG) .[15] DAG is a canonical second messenger that activates protein kinase C (PKC), a key regulator of cell proliferation, differentiation, and survival.[15]

-

Phospholipase D (PLD): Cleaves the bond before the phosphate group, releasing choline and leaving phosphatidic acid (PA) in the membrane.[8][15] PA is a signaling lipid that can activate mTOR signaling pathways, which are central to cell growth and proliferation.[15]

Caption: Signaling pathways originating from phosphatidylcholine hydrolysis.

Involvement in Cell Fate: Proliferation and Apoptosis

The metabolism of phosphatidylcholine is intricately linked to the life and death decisions of a cell.

-

Cell Proliferation and Cancer: Rapidly dividing cells, particularly cancer cells, exhibit an increased demand for membrane synthesis.[5][6][7] This leads to an upregulation of the Kennedy pathway, with enzymes like choline kinase often being overexpressed in tumors.[5][6] The resulting alterations in PC synthesis and the generation of signaling metabolites like DAG and PA contribute to malignant growth and proliferation.[5][6][15]

-

Apoptosis: Conversely, the induction of programmed cell death (apoptosis) often involves the targeting of PC homeostasis.[5][14] Inhibition of PC synthesis can lead to growth arrest and cell death.[14] During apoptosis, the generation of LPC by caspase-3-mediated activation of iPLA2 acts as a signal to attract phagocytic cells for the clearance of the dying cell.[16]

Caption: Logical flow of PC metabolism's role in determining cell fate.

Quantitative Data on Phosphatidylcholine Distribution

The concentration of phosphatidylcholine varies between different cellular membranes, reflecting the specific functional requirements of each organelle.

| Membrane/Organelle | Phosphatidylcholine (% of Total Glycerophospholipids) | Reference |

| Endoplasmic Reticulum | ~41-57% | [4] |

| Golgi Apparatus | ~50% | [4] |

| Plasma Membrane | ~45% | [4] |

| Outer Mitochondrial Membrane | ~50% | [4] |

| Inner Mitochondrial Membrane | ~40% | [4] |

| Mammalian Red Blood Cell | ~55.8% (of Choline Phospholipids) | [17] |

| Human Platelets | ~45% (of Choline Glycerophospholipids) | [18] |

Key Experimental Protocols

Studying the role of phosphatidylcholine requires robust methodologies for its extraction, analysis, and the characterization of its influence on membrane properties.

Protocol: Total Lipid Extraction from Cultured Cells (Bligh-Dyer Method)

This protocol is a widely used liquid-liquid extraction method to isolate total lipids from biological samples.[19][20]

Principle: The method uses a specific ratio of chloroform, methanol, and water to create a monophasic system that effectively disrupts cell membranes and solubilizes lipids. Subsequent addition of water and chloroform induces phase separation, partitioning the lipids into the lower chloroform phase while proteins and other polar molecules remain in the upper aqueous phase.[19][21]

Methodology:

-

Cell Harvesting: Harvest cultured cells by centrifugation. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove residual media.

-

Homogenization: Resuspend the cell pellet in a glass tube. For every 1 mL of cell suspension (or 100 mg of tissue), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Monophasic System Formation: Vortex the mixture vigorously for 15 minutes to ensure complete homogenization and formation of a single-phase solution.

-

Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex again for 1 minute.

-

Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to facilitate phase separation.

-

Lipid Collection: Three layers will be visible: an upper aqueous (methanol-water) phase, a middle layer of precipitated protein, and a lower organic (chloroform) phase containing the lipids. Carefully aspirate the lower chloroform phase using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying and Storage: Evaporate the chloroform solvent under a gentle stream of nitrogen gas. The resulting lipid film can be stored under an inert atmosphere at -20°C or -80°C for further analysis.[19]

Caption: Workflow for total lipid extraction using the Bligh-Dyer method.

Protocol: Measurement of Membrane Fluidity via Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. This mobility is inversely related to the viscosity or "fluidity" of the membrane environment.[22][23]

Principle: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is excited with vertically polarized light. Due to its rotation within the membrane, the emitted light is depolarized. The degree of depolarization is measured by quantifying the fluorescence intensity parallel and perpendicular to the excitation plane. Higher fluidity allows for faster rotation and greater depolarization, resulting in a lower anisotropy value.[24]

Methodology:

-

Cell Preparation: Harvest cells and wash twice in a suitable buffer (e.g., PBS or MgSO4 solution). Resuspend the cells to a specific optical density (e.g., OD580nm of 0.1).[22]

-

Probe Labeling: Prepare a stock solution of DPH (e.g., 4 mM in tetrahydrofuran). Add a small volume of the DPH stock solution to the cell suspension (e.g., 1 µL per 1 mL of cells) to achieve a final concentration in the low micromolar range.[22]

-

Incubation: Incubate the cell suspension in the dark at a controlled temperature (e.g., 37°C) for 30-60 minutes to allow the hydrophobic DPH probe to incorporate into the cell membranes.[22]

-

Measurement: Transfer the labeled cell suspension to a cuvette or microplate. Use a fluorometer or plate reader equipped with polarizers. Set the excitation wavelength to 365 nm and the emission wavelength to 425 nm.[22]

-

Data Acquisition: Measure the fluorescence intensity with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

-

Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) Where G (the G-factor) is a correction factor for the instrument's differential sensitivity to the two polarization directions.

-

Interpretation: Anisotropy (r) is inversely proportional to membrane fluidity. A decrease in the 'r' value indicates an increase in membrane fluidity, and vice versa.[22]

References

- 1. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Phospholipid subcellular localization and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphatidylcholine: Composition, Functions, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]

- 9. lipotype.com [lipotype.com]

- 10. mdpi.com [mdpi.com]

- 11. Structure and Function of Phosphatidylcholine Transfer Protein (PC-TP)/StarD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphatidylcholine Biosynthesis during Neuronal Differentiation and Its Role in Cell Fate Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells [frontiersin.org]

- 16. Phospholipids: Key Players in Apoptosis and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Membrane Fluidity Measurement by Fluorescence Anisotropy [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to 1,2-diundecanoyl-sn-glycero-3-phosphocholine (DUPC) in Membrane Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diundecanoyl-sn-glycero-3-phosphocholine (DUPC) is a synthetic phospholipid that is gaining attention in membrane biophysics and structural biology. As a saturated lipid with intermediate-length acyl chains (11 carbons), DUPC offers unique properties that make it a valuable tool for creating model membrane systems to study the structure and function of membrane proteins and for applications in drug delivery. This guide provides a comprehensive overview of the physicochemical properties of DUPC, its use in forming lipid bilayers and nanodiscs, and its applications in membrane protein research.

Physicochemical Properties of DUPC

DUPC's defining characteristic is its two undecanoyl (11:0) saturated fatty acid chains. This places it in a unique position between shorter-chain lipids that form micelles and longer-chain lipids that form stable gel-phase bilayers at room temperature.

While extensive experimental data for DUPC is not as abundant as for more common lipids like DPPC (16:0) or DOPC (18:1), its properties can be inferred from its chemical structure and from computational studies.

Key Molecular Information:

| Property | Value |

| Chemical Formula | C₃₀H₆₀NO₈P |

| Molecular Weight | 593.773 g/mol |

| Acyl Chains | 2 x 11:0 (Undecanoic acid) |

Source: Avanti Polar Lipids, CliniSciences[1][2]

DUPC in Model Membranes: Bilayers and Nanodiscs

DUPC is utilized to create artificial membrane environments, primarily liposomes (vesicles) and nanodiscs, which serve as mimetics of natural cell membranes. These systems provide a controlled environment to investigate the behavior of membrane-associated proteins.

DUPC Lipid Bilayers

DUPC molecules self-assemble in aqueous solutions to form lipid bilayers, the fundamental structure of biological membranes. The properties of these bilayers, such as fluidity and thickness, are critical for the proper folding and function of embedded membrane proteins.

Quantitative Data from a Coarse-Grained Molecular Dynamics Simulation Study:

In a notable study investigating lipid raft formation, DUPC was used as an "unsaturated lipid" component alongside DPPC (a saturated lipid) and cholesterol. This classification in the context of the simulation highlights its role in promoting more fluid, disordered membrane regions compared to the highly ordered gel phase of DPPC.[3]

DUPC in Nanodiscs

Nanodiscs are nanoscale patches of lipid bilayer encircled by a "belt" of scaffold proteins. They offer a more native-like environment for membrane proteins than detergents and provide a soluble, stable platform for biophysical and structural studies, including cryo-electron microscopy (cryo-EM).

While specific protocols detailing the use of DUPC in nanodisc formation are not widespread, the general principles of nanodisc assembly can be adapted for DUPC. The process typically involves the self-assembly of Membrane Scaffold Proteins (MSPs) and the lipid of choice from a detergent-destabilized mixture.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of DUPC in membrane studies. Below are generalized protocols for liposome preparation and nanodisc reconstitution that can be adapted for use with DUPC.

Liposome Preparation using DUPC (General Protocol)

This protocol outlines the formation of large unilamellar vesicles (LUVs) using the extrusion method.

Materials:

-

1,2-diundecanoyl-sn-glycero-3-phosphocholine (DUPC) powder

-

Chloroform

-

Desired buffer (e.g., HEPES, PBS)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials

-

Rotary evaporator or nitrogen stream

-

Water bath sonicator

Methodology:

-

Lipid Film Formation:

-

Dissolve the desired amount of DUPC powder in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tm) of DUPC. Since the exact Tm of DUPC is not widely reported, starting at a temperature above that of shorter-chain lipids like DLPC (-1.8°C) and below that of DMPC (23°C) is a reasonable starting point for optimization.

-

The resulting suspension will contain multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Equilibrate the extruder to a temperature above the Tm of DUPC.

-

Load the MLV suspension into one of the syringes of the extruder.

-

Force the lipid suspension through the membrane multiple times (typically 11-21 passes). This process results in the formation of more uniform, unilamellar vesicles (LUVs).

-

-

Characterization:

-

The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).

-

Nanodisc Reconstitution with DUPC (General Protocol)

This protocol describes the formation of nanodiscs incorporating a target membrane protein.

Materials:

-

Purified target membrane protein solubilized in detergent (e.g., DDM, OG)

-

Membrane Scaffold Protein (MSP), e.g., MSP1D1

-

DUPC lipid

-

Sodium cholate

-

Bio-Beads or dialysis tubing for detergent removal

-

Appropriate buffers

Methodology:

-

Lipid Solubilization:

-

Prepare a thin film of DUPC as described in the liposome preparation protocol.

-

Solubilize the DUPC film in a buffer containing sodium cholate to form lipid-cholate micelles. The mixture should be clear.

-

-

Assembly Mixture:

-

Combine the solubilized membrane protein, the DUPC-cholate micelles, and the Membrane Scaffold Protein in a specific molar ratio. The optimal ratio of MSP to lipid to protein is crucial for successful reconstitution and needs to be empirically determined for each new system.

-

-

Detergent Removal and Self-Assembly:

-

Remove the detergent (cholate and the protein's detergent) from the assembly mixture. This is typically done by adding adsorbent beads (like Bio-Beads) or through dialysis.

-

As the detergent is removed, the components self-assemble into nanodiscs, with the membrane protein incorporated into the DUPC bilayer.

-

-

Purification and Characterization:

-

Purify the assembled nanodiscs from empty nanodiscs and aggregated material using size exclusion chromatography (SEC).

-

The homogeneity and size of the nanodiscs can be assessed by native-PAGE and DLS. The presence and integrity of the incorporated protein can be confirmed by SDS-PAGE and functional assays.

-

Visualizations of Experimental Workflows

Liposome Preparation Workflow

Caption: Workflow for preparing DUPC large unilamellar vesicles (LUVs) via the extrusion method.

Nanodisc Reconstitution Workflow

Caption: General workflow for reconstituting a membrane protein into DUPC nanodiscs.

Applications in Membrane Protein Studies

The use of DUPC in membrane studies, while still emerging, holds promise for several applications:

-

Structural Biology of Membrane Proteins: DUPC nanodiscs can provide a stable, native-like environment for single-particle cryo-EM studies of membrane proteins. The intermediate chain length of DUPC may be advantageous for certain proteins, influencing their conformation and stability.

-

Functional Assays: Reconstituting membrane proteins into DUPC liposomes or nanodiscs allows for functional studies in a controlled lipid environment, free from the potentially denaturing effects of detergents.

-

Drug Discovery and Development: DUPC-based model membranes can be used to study the interaction of drug candidates with membrane proteins or the lipid bilayer itself.

-

Understanding Lipid-Protein Interactions: By using a defined lipid environment with DUPC, researchers can investigate the specific effects of lipid chain length and saturation on the structure and function of membrane proteins.

Conclusion

1,2-diundecanoyl-sn-glycero-3-phosphocholine is a valuable, albeit less characterized, tool for researchers in membrane biophysics and structural biology. Its intermediate acyl chain length offers a unique set of properties that can be exploited to create tailored model membrane systems. While more extensive experimental characterization of pure DUPC bilayers is needed, the existing information and general protocols provide a solid foundation for its application in studying the complex world of membrane proteins. As research continues, DUPC is poised to become an increasingly important component in the toolkit for membrane scientists and drug development professionals.

References

The Unseen Architects: A Technical Guide to the Core Functions of Saturated Phospholipids in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipid bilayer is the fundamental structure of cellular membranes, a dynamic and complex interface that governs the interactions between a cell and its environment. While the fluid mosaic model provides a foundational understanding, the specific roles of individual lipid components are crucial for a deeper comprehension of membrane biology. Among these, saturated phospholipids play a pivotal role in dictating the biophysical properties and functional organization of the bilayer. Their straight, tightly packing acyl chains stand in contrast to the kinked, fluid nature of their unsaturated counterparts, leading to profound effects on membrane structure, permeability, and the regulation of cellular signaling. This in-depth technical guide explores the core functions of saturated phospholipids in lipid bilayers, providing quantitative data, detailed experimental protocols, and visualizations to illuminate their indispensable role in cellular physiology and their implications for drug development.

Core Functions of Saturated Phospholipids

Saturated phospholipids are key determinants of the physical state and functional domains of lipid bilayers. Their primary influence stems from the absence of double bonds in their fatty acid tails, which allows for a high degree of van der Waals interactions and consequently, tighter packing.[1] This tight packing leads to a more ordered, gel-like state at physiological temperatures compared to the more fluid, liquid-disordered state induced by unsaturated phospholipids.[2]

Modulation of Membrane Fluidity and Order

The degree of saturation of phospholipid acyl chains is a primary determinant of membrane fluidity. Saturated phospholipids decrease membrane fluidity by promoting a more ordered and viscous state.[3] This is due to the straight nature of their acyl chains, which allows for close packing and strong intermolecular forces.[1] In contrast, the cis-double bonds in unsaturated fatty acids introduce kinks that disrupt this tight packing, thereby increasing membrane fluidity.[1] The ratio of saturated to unsaturated phospholipids is therefore a critical factor that cells dynamically regulate to maintain optimal membrane fluidity in response to environmental changes, a process known as homeoviscous adaptation.[4]

Regulation of Membrane Thickness and Permeability

The tight packing of saturated phospholipids directly impacts the thickness of the lipid bilayer. Membranes enriched in saturated phospholipids are generally thicker than those composed of unsaturated phospholipids.[4][5] This increased thickness provides a more substantial barrier to the passive diffusion of molecules. Consequently, membranes with a higher proportion of saturated phospholipids exhibit lower permeability to water and small solutes.[6][7] This property is crucial for maintaining the electrochemical gradients essential for cellular life.

Formation of Lipid Rafts and Signaling Platforms

Saturated phospholipids, in conjunction with cholesterol and sphingolipids, are instrumental in the formation of specialized membrane microdomains known as lipid rafts.[8][9] These domains are characterized by a liquid-ordered (Lo) phase, which is more tightly packed and less fluid than the surrounding liquid-disordered (Ld) phase composed primarily of unsaturated phospholipids.[2][9] Lipid rafts serve as organizing centers for cellular signaling by concentrating or excluding specific proteins, thereby facilitating or inhibiting their interactions.[8][9] This compartmentalization is critical for a wide range of cellular processes, including signal transduction, membrane trafficking, and viral entry.

Quantitative Data on the Impact of Saturated Phospholipids

The following tables summarize key quantitative data illustrating the effects of saturated versus unsaturated phospholipids on the biophysical properties of lipid bilayers.

| Phospholipid | Acyl Chain Composition | Headgroup | Gel to Liquid-Crystalline Phase Transition Temperature (Tm) (°C) |

| DPPC | Di-palmitoyl (16:0/16:0) | Phosphatidylcholine | 41 |

| DSPC | Di-stearoyl (18:0/18:0) | Phosphatidylcholine | 55 |

| DOPC | Di-oleoyl (18:1/18:1) | Phosphatidylcholine | -17 |

| POPC | Palmitoyl-oleoyl (16:0/18:1) | Phosphatidylcholine | -2 |

Table 1: Gel to Liquid-Crystalline Phase Transition Temperatures (Tm) of Common Phospholipids. The Tm is the temperature at which the lipid bilayer transitions from a gel-like, ordered state to a more fluid, liquid-crystalline state. Saturated phospholipids like DPPC and DSPC have significantly higher Tm values than unsaturated phospholipids like DOPC, reflecting their tendency to form more ordered structures.

| Bilayer Composition | Hydrophobic Thickness (Å) | Area per Lipid (Ų) |

| DPPC (gel phase, 20°C) | 47.9 | 47.9 |

| DPPC (fluid phase, 50°C) | 38.6 | 64.0 |

| DOPC (fluid phase, 30°C) | 36.7 | 72.5 |

| DLPC (fluid phase, 50°C) | 29.6 | 63.1 |

Table 2: Bilayer Thickness and Area per Lipid for Saturated and Unsaturated Phospholipids. This table demonstrates that saturated phospholipids in the gel phase form thicker and more condensed bilayers. Even in the fluid phase, longer saturated chains contribute to a thicker bilayer compared to shorter-chain saturated or unsaturated phospholipids.[5][10][11]

| Membrane Composition | Laurdan Generalized Polarization (GP) | DPH Fluorescence Anisotropy (r) |

| DPPC (gel phase, 25°C) | 0.6 to 0.7 | ~0.35 |

| DOPC (fluid phase, 25°C) | -0.1 to -0.3 | ~0.1 |

| SM/Cholesterol (Lo phase) | 0.4 to 0.5 | ~0.3 |

Table 3: Membrane Fluidity/Order Measured by Fluorescent Probes. Laurdan GP and DPH anisotropy are common measures of membrane order and fluidity. Higher GP and anisotropy values indicate a more ordered, less fluid membrane. Saturated phospholipids in the gel phase and liquid-ordered phases (lipid rafts) exhibit significantly higher values compared to the liquid-disordered phase of unsaturated phospholipids.[12][13][14]

Experimental Protocols

Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are a widely used model system for studying the biophysical properties of lipid bilayers. The electroformation method yields large, single-bilayer vesicles.

Materials:

-

Phospholipid of interest (e.g., DPPC, DOPC) dissolved in chloroform (1 mg/mL).

-

Indium tin oxide (ITO)-coated glass slides.

-

O-ring.

-

Sucrose solution (e.g., 200 mM).

-

Function generator.

-

Observation chamber.

Methodology:

-

Clean the ITO-coated glass slides thoroughly.

-

Deposit a thin, even film of the phospholipid solution onto the conductive side of two ITO slides and allow the solvent to evaporate under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 2 hours.

-

Assemble a chamber by placing the O-ring between the two ITO slides, with the lipid films facing each other.

-

Fill the chamber with the sucrose solution.

-

Connect the ITO slides to a function generator and apply an AC electric field (e.g., 10 Hz, 1-2 V) for 2-4 hours at a temperature above the Tm of the lipid.

-

Slowly decrease the amplitude of the AC field to zero to detach the newly formed GUVs.

-

The GUVs can then be harvested for microscopic observation and further experiments.[15][16][17]

Measurement of Membrane Fluidity using Laurdan Fluorescence Spectroscopy

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains.

Materials:

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene).

-

Liposome or GUV suspension.

-

Fluorometer with excitation and emission monochromators.

Methodology:

-

Prepare a stock solution of Laurdan in a suitable organic solvent (e.g., ethanol or DMSO).

-

Add a small volume of the Laurdan stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

-

Incubate the mixture for 20-30 minutes at room temperature, protected from light, to allow the probe to incorporate into the lipid bilayers.

-

Measure the fluorescence emission spectrum of the Laurdan-labeled liposomes from 400 nm to 550 nm, with an excitation wavelength of 350 nm.

-

Record the fluorescence intensities at the emission maxima of the gel phase (around 440 nm, I440) and the liquid-crystalline phase (around 490 nm, I490).

-

Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) A higher GP value corresponds to a more ordered, less fluid membrane.[2][3][13][18]

Atomic Force Microscopy (AFM) Imaging of Supported Lipid Bilayers (SLBs)

AFM allows for the high-resolution visualization of the topography of lipid bilayers, enabling the direct observation of phase separation and the measurement of bilayer thickness.

Materials:

-

Small unilamellar vesicles (SUVs) of the desired lipid composition.

-

Freshly cleaved mica substrate.

-

Imaging buffer (e.g., Tris or HEPES buffer with appropriate ions).

-

Atomic force microscope.

Methodology:

-

Prepare SUVs by sonication or extrusion of a multilamellar vesicle suspension.

-

Deposit a drop of the SUV suspension onto a freshly cleaved mica surface.

-

Allow the vesicles to adsorb, rupture, and fuse to form a continuous supported lipid bilayer. The incubation time and temperature will vary depending on the lipid composition.

-

Gently rinse the surface with imaging buffer to remove excess unfused vesicles.

-

Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated at all times.

-

Image the SLB in tapping mode or contact mode. Topographical images will reveal the height differences between different lipid phases, allowing for the measurement of bilayer thickness and the characterization of domain morphology.[1][19]

Mandatory Visualizations

Caption: Experimental workflow for AFM imaging of supported lipid bilayers.

Caption: EGF receptor signaling pathway initiated in lipid rafts.

Conclusion

Saturated phospholipids are not merely passive structural components of the lipid bilayer but are active participants in shaping the physical and functional landscape of cellular membranes. Their ability to induce order, increase thickness, and reduce permeability is fundamental to the barrier function of membranes. Furthermore, their essential role in the formation of lipid rafts highlights their importance in the spatial organization of complex cellular processes, particularly signal transduction. For researchers in basic science and drug development, a thorough understanding of the functions of saturated phospholipids is critical. Manipulating the lipid composition of membranes, or designing drugs that partition into specific lipid environments, represents a promising avenue for therapeutic intervention. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the intricate world of membrane biology and the pivotal role of saturated phospholipids.

References

- 1. researchgate.net [researchgate.net]

- 2. Signalling of the BCR is regulated by a lipid rafts‐localised transcription factor, Bright | The EMBO Journal [link.springer.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Acyl chain asymmetry and polyunsaturation of brain phospholipids facilitate membrane vesiculation without leakage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Permeability of lipid bilayers to water and ionic solutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biology.kenyon.edu [biology.kenyon.edu]

- 8. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Transit of Hormonal and EGF receptor-dependent Signals Through Cholesterol-rich Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Water and Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lipid rafts and B cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipid Rafts and Caveolae in Signaling by Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drorlist.com [drorlist.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structural Determinants of Water Permeability through the Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Role for Lipid Rafts in B Cell Antigen Receptor Signaling and Antigen Targeting - PMC [pmc.ncbi.nlm.nih.gov]

11:0 PC as a Model Membrane Component: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a saturated phosphatidylcholine that serves as a valuable component in the creation of model membranes.[1] Its defined chemical structure, consisting of a glycerol backbone, two 11-carbon acyl chains, and a phosphocholine headgroup, allows for the formation of lipid bilayers with specific and reproducible physical properties.[1] While less common in literature than its close homolog, 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC or 12:0 PC), this compound is significant for studying membrane dynamics, lipid-protein interactions, and as a component in drug delivery systems.[1] This guide provides a comprehensive overview of the properties of this compound, with comparative data from the more extensively studied DLPC, detailed experimental protocols, and its relevance in cellular signaling.

Physicochemical Properties of this compound and Related Phospholipids

The physical characteristics of this compound and its analogs are crucial for their application as model membranes. These properties, such as phase transition temperature and area per molecule, dictate the fluidity and packing of the lipid bilayer, which in turn influence the behavior of embedded proteins and the permeability of the membrane.

| Property | This compound (C11) | DLPC (C12) | DMPC (C14) | DPPC (C16) |

| Molecular Weight | 593.773 g/mol [2] | 622.84 g/mol | 677.93 g/mol | 734.04 g/mol |

| Main Phase Transition Temperature (Tm) | Not widely reported; estimated to be slightly below DLPC | ~ -1 to -0.4 °C[3] | 23 °C | 41 °C |

| Area per Molecule (in fluid phase) | Not widely reported; estimated to be slightly larger than DLPC | ~63.2 Ų | ~60.6 Ų | ~63 Ų |

| Bilayer Thickness (in fluid phase) | Not widely reported | ~30 Å (hydrophobic) | ~35 Å (hydrophobic) | ~39 Å (hydrophobic) |

Note: Data for this compound is limited. Values for DLPC are provided as a close approximation.

Experimental Protocols

Preparation of Unilamellar Vesicles (Liposomes) by Thin-Film Hydration and Extrusion

This method is a common and effective way to produce liposomes with a controlled size distribution.[4]

Materials:

-

This compound or DLPC

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, Tris buffer)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Nitrogen gas source

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amount of this compound in chloroform in a round-bottom flask.[5]

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (for DLPC, room temperature is sufficient).

-

Apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the flask's inner surface.[5]

-

To ensure complete removal of the solvent, the film can be further dried under a high vacuum for at least 2 hours.[6]

-

-

Hydration:

-

Extrusion:

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder.

-

Force the suspension through the membrane multiple times (typically 11-21 passes) to produce unilamellar vesicles (LUVs) of a uniform size.[4]

-

Workflow for Liposome Preparation:

Characterization of Liposome Properties

DSC is used to determine the phase transition temperature (Tm) of the lipid bilayer, which provides information about its fluidity.[7][8][9]

Procedure:

-

Prepare a concentrated liposome suspension (e.g., 10-20 mg/mL).

-

Load a precise amount of the liposome suspension into a DSC sample pan.

-

Load an equal volume of the hydration buffer into a reference pan.

-

Place both pans in the DSC instrument.

-

Set the instrument to scan a temperature range that brackets the expected Tm of the lipid (e.g., for DLPC, -20°C to 20°C). A typical scan rate is 1-2°C/min.

-

The Tm is identified as the peak of the endothermic transition in the resulting thermogram.[9]

SAXS is a powerful technique for determining the structure of lipid bilayers, including their thickness and electron density profile.[10][11][12][13]

Procedure:

-

Place the liposome sample in a quartz capillary tube.

-

Mount the capillary in the SAXS instrument.

-

Expose the sample to a collimated X-ray beam.

-

Record the scattered X-rays on a 2D detector.

-

The resulting scattering pattern can be analyzed to determine the bilayer structure. The positions of the diffraction peaks are related to the lamellar repeat distance, and the overall shape of the scattering curve provides information about the bilayer's form factor.

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) can provide information about the microviscosity or "fluidity" of the lipid bilayer.[14][15][16][17]

Procedure:

-

Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran).

-

Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to incorporate the probe into the lipid bilayers. The final lipid-to-probe ratio should be high (e.g., 200:1 to 500:1) to avoid artifacts.

-

Incubate the mixture in the dark for at least 30 minutes.

-

Measure the fluorescence anisotropy of the DPH-labeled liposomes using a fluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light (e.g., at 360 nm for DPH) and measure the emission intensity through vertical and horizontal polarizers (e.g., at 430 nm for DPH).

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is an instrument-specific correction factor.

-

Higher anisotropy values correspond to a more ordered, less fluid membrane environment.

This compound in the Context of Cell Signaling

Phosphatidylcholines are not merely structural components of cell membranes; they are also key players in signal transduction.[18][19][20] The hydrolysis of phosphatidylcholine by various phospholipases generates second messengers that regulate a wide array of cellular processes.[21] While specific studies on this compound in signaling are not abundant, its role as a phosphatidylcholine makes it a relevant substrate for these enzymes and a useful tool for studying these pathways in model systems.

Phosphatidylcholine Signaling Pathway:

This pathway illustrates how external signals can activate phospholipases (PLC, PLD, PLA2) to hydrolyze phosphatidylcholine in the cell membrane.[3][21] This enzymatic action releases second messengers such as diacylglycerol (DAG), phosphatidic acid (PA), and lysophosphatidylcholine (LysoPC).[19][21] DAG is a well-known activator of Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to changes in gene expression and cell proliferation.[21] PA is also a signaling molecule that can influence the activity of various proteins, including kinases and phosphatases, and contribute to downstream signaling cascades like the MAPK pathway.[22] LysoPC has its own signaling roles and is implicated in various physiological and pathological processes.[19]

Applications in Drug Development

The well-defined properties of this compound make it a valuable tool in drug development for several reasons:

-

Drug Encapsulation and Delivery: Liposomes formulated with this compound can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and controlling their release. The specific phase behavior and bilayer properties of this compound can be tailored to optimize drug loading and release kinetics.

-

Membrane Protein Studies: Model membranes composed of this compound provide a controlled environment for studying the structure and function of membrane proteins, which are important drug targets.[1] The use of a defined lipid composition eliminates the complexity of native cell membranes, allowing for a clearer understanding of protein-lipid interactions.

-

Toxicity and Permeability Assays: this compound-based model membranes can be used in in vitro assays to assess the potential of drug candidates to disrupt cell membranes or to permeate across the lipid bilayer.

Conclusion

This compound, and its close analog DLPC, are versatile tools for researchers in biophysics, cell biology, and pharmaceutical sciences. Their well-defined chemical and physical properties allow for the creation of robust and reproducible model membrane systems. These systems are invaluable for fundamental studies of lipid bilayer properties, protein-lipid interactions, and for the development of advanced drug delivery platforms. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a variety of research and development applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]